3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate
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Overview
Description
3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate is a complex organic compound. It features a benzodioxin core, a piperazine ring, and a trimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxin core, the attachment of the piperazine ring, and the incorporation of the trimethoxyphenyl group. Each step would require specific reagents and conditions, such as:
Formation of Benzodioxin Core: This might involve a cyclization reaction using appropriate dihydroxybenzene derivatives.
Attachment of Piperazine Ring: This could be achieved through nucleophilic substitution reactions.
Incorporation of Trimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include specific enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin core and might have similar chemical properties.
Piperazine derivatives: Compounds with a piperazine ring might have similar biological activities.
Trimethoxyphenyl derivatives: These compounds might share similar reactivity due to the presence of the trimethoxyphenyl group.
Uniqueness
The uniqueness of 3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate lies in its complex structure, which combines multiple functional groups and rings, potentially leading to unique chemical and biological properties.
Properties
CAS No. |
85851-95-2 |
---|---|
Molecular Formula |
C33H44N2O10 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
3-methylbutyl 5-[2-hydroxy-3-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]propoxy]-2,3-dihydro-1,4-benzodioxine-8-carboxylate |
InChI |
InChI=1S/C33H44N2O10/c1-22(2)10-15-44-33(38)25-7-8-26(32-30(25)42-16-17-43-32)45-21-24(36)20-34-11-13-35(14-12-34)29(37)9-6-23-18-27(39-3)31(41-5)28(19-23)40-4/h6-9,18-19,22,24,36H,10-17,20-21H2,1-5H3/b9-6+ |
InChI Key |
BYACLYDBJDQHHY-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)/C=C/C4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
SMILES |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
Canonical SMILES |
CC(C)CCOC(=O)C1=C2C(=C(C=C1)OCC(CN3CCN(CC3)C(=O)C=CC4=CC(=C(C(=C4)OC)OC)OC)O)OCCO2 |
85851-95-2 | |
Synonyms |
2,3-dihydro-8-(2-hydroxy-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)-propoxy)-1,4-benzodioxin-5-carboxylic acid isopentyl ester 2,3-dihydro-8-(2-hydroxy-3-(4-(1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propenyl)-1-piperazinyl)propoxy)-1,4-benzodioxin-5-carboxylic acid isopentyl ester TPBE |
Origin of Product |
United States |
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